Increased Lipophilicity (XLogP3) Compared to the Unsubstituted Parent Scaffold
The target compound displays a computed XLogP3 of 1.6, which is 0.9 log units higher than that of the parent 2-methylquinazolin-4(3H)-one (XLogP3 = 0.7) [1][2]. This increase reflects the contribution of the six-carbon hydroxyhexyl chain and predicts improved passive membrane permeability relative to the unsubstituted scaffold, while remaining within the typically acceptable lipophilicity range for oral bioavailability (LogP 1–3) [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Methylquinazolin-4(3H)-one (CAS 1769-24-0): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.9 (target is 2.3-fold more lipophilic by log scale) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
Higher lipophilicity within an optimal range can enhance membrane permeability and oral absorption potential, making this compound a more suitable starting point for cell-permeable probe design.
- [1] PubChem. 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one (CID 71370573). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/65452-92-8 (accessed May 2026). View Source
- [2] PubChem. 2-Methyl-4(3H)-quinazolinone (CID 135400457). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1769-24-0 (accessed May 2026). View Source
